molecular formula C8H11F3N4O2 B1520346 2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 1221726-18-6

2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No. B1520346
CAS RN: 1221726-18-6
M. Wt: 252.19 g/mol
InChI Key: IPBFCFYXCLJODK-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate (TFETC) is a small molecule compound that has been used in various scientific research applications due to its unique properties. TFETC has been studied for its potential to be used as an inhibitor of enzymes, as a ligand for drug delivery, and as a tool for studying the effects of small molecules on various biochemical and physiological processes.

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • Crystal Structure Analysis : Research on structurally similar triazole derivatives, such as ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, has revealed detailed insights into their molecular structure, including intramolecular hydrogen bonding and crystal packing patterns. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in material science and molecular engineering (Dolzhenko et al., 2010).

Synthesis and Chemical Reactivity

  • Versatile Intermediate for Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles and triazoles. This highlights the potential of using similar trifluoroethyl carbamate derivatives in synthetic organic chemistry for producing various bioactive heterocyclic compounds (Honey et al., 2012).

Applications in Material Science

  • Polymeric and Nanoparticle Systems : Research involving carbamate derivatives, such as methyl-2-benzimidazole carbamate, incorporated into solid lipid nanoparticles and polymeric nanocapsules, demonstrates the potential of similar compounds in agricultural applications for the sustained release of bioactive agents. These findings suggest that trifluoroethyl carbamate derivatives could be explored for developing advanced material systems with controlled release properties for agricultural and pharmaceutical applications (Campos et al., 2015).

Potential for Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : The synthesis and evaluation of 1,2,3-triazole derivatives containing quinoline moieties have shown significant antimicrobial activity. This suggests that structurally related compounds, such as the one , could have potential applications in developing new antimicrobial agents to combat various bacterial and fungal pathogens (Sumangala et al., 2010).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c1-2-15-5-13-14-6(15)3-12-7(16)17-4-8(9,10)11/h5H,2-4H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFCFYXCLJODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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